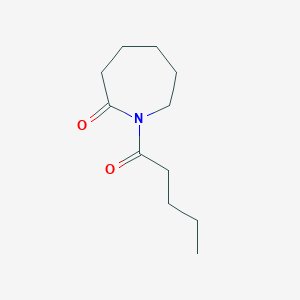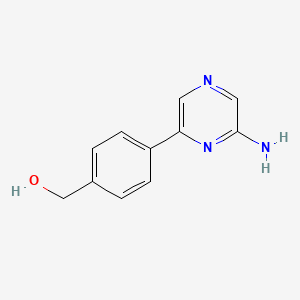
Furan, 2,3-dihydro-2-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-2,3-dihydrofuran is an organic compound that belongs to the class of naphthalene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-2,3-dihydrofuran typically involves the cyclization of naphthalene derivatives with appropriate reagents. One common method involves the reaction of naphthalene with an epoxide under acidic conditions to form the dihydrofuran ring . Another method includes the use of palladium-catalyzed coupling reactions, where naphthalene derivatives are reacted with suitable partners to form the desired compound .
Industrial Production Methods
Industrial production of 2-(naphthalen-1-yl)-2,3-dihydrofuran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-yl)-2,3-dihydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can convert the dihydrofuran ring to a tetrahydrofuran ring.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical syntheses and applications.
Scientific Research Applications
2-(naphthalen-1-yl)-2,3-dihydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-yl)-2,3-dihydrofuran involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but studies suggest that it may affect oxidative stress pathways and cellular signaling mechanisms .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: A simpler compound with a similar aromatic structure.
2,3-dihydrofuran: Lacks the naphthalene ring but shares the dihydrofuran structure.
Naphthopyrans: Compounds with similar photochromic properties.
Uniqueness
2-(naphthalen-1-yl)-2,3-dihydrofuran is unique due to its combined naphthalene and dihydrofuran structures, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering a balance of stability and reactivity that is not found in simpler analogs.
Properties
CAS No. |
212315-07-6 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
2-naphthalen-1-yl-2,3-dihydrofuran |
InChI |
InChI=1S/C14H12O/c1-2-7-12-11(5-1)6-3-8-13(12)14-9-4-10-15-14/h1-8,10,14H,9H2 |
InChI Key |
JLUZTZZUAXMSIF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC1C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-amine](/img/structure/B11901199.png)
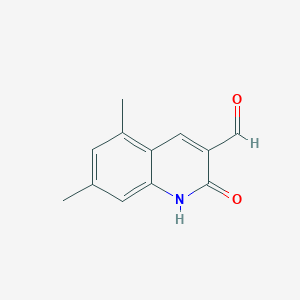
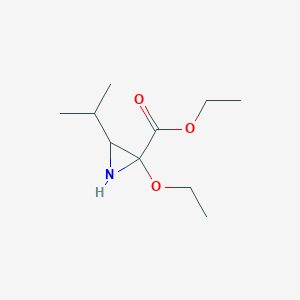
![3-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11901215.png)

![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
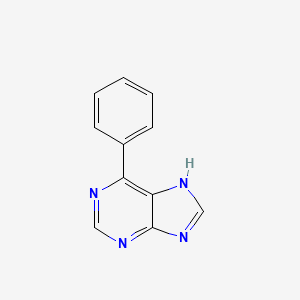
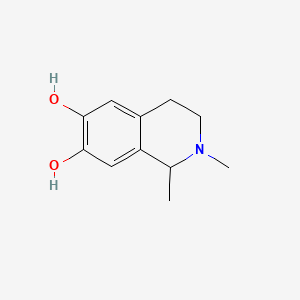
![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)
